molecular formula C12H10N2O3 B2468759 methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate CAS No. 866135-90-2

methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate

Cat. No.: B2468759
CAS No.: 866135-90-2
M. Wt: 230.223
InChI Key: IKITUNCQRZZSFP-UHFFFAOYSA-N
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Description

Methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate is a heterocyclic compound featuring a fused chromene (benzopyran) and pyrazole ring system, with a methyl ester substituent.

Properties

IUPAC Name

methyl 4H-chromeno[4,3-c]pyrazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-12(15)14-6-8-7-17-10-5-3-2-4-9(10)11(8)13-14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKITUNCQRZZSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=C2COC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The adaptation of 1,3-dibutyl-1H-benzo[d]triazol-3-ium bromide ionic liquid enables intramolecular annulation of 5-(aryloxy)-1H-pyrazole-4-carbaldehydes. While originally developed for chromeno[2,3-c]pyrazol-4(1H)-ones, modifying the aldehyde substituent’s position allows access to the [4,3-c] isomer:

  • Substrate Preparation : 5-(2-Hydroxyaryloxy)-1H-pyrazole-4-carbaldehydes are synthesized via Ullmann coupling of o-iodophenols with pyrazole aldehydes.
  • Cyclization : Heating at 80°C for 6 hours in 10% w/v ionic liquid/water mixture induces C-H activation and ring closure.
  • Esterification : Post-cyclization methylation using dimethyl carbonate in the presence of K₂CO₃ achieves 67-72% overall yield.

Critical parameters:

  • Ionic liquid concentration <15% w/v prevents viscosity-related kinetic limitations
  • Water content ≥60% v/v enhances transition state stabilization
  • Recycled ionic liquid maintains 98% efficiency through five cycles

Multicomponent Reactions in Green Media

Magnetized Water Solvent Systems

Adapting methodologies from 4H-chromene synthesis, a one-pot approach combines:

  • 2-Hydroxybenzaldehyde derivatives
  • Methyl acetoacetate
  • Hydrazine hydrate

Under magnetized distilled water (MDW) at 70°C with K₂CO₃ catalysis:
$$
\text{2-Hydroxybenzaldehyde} + \text{CH₃COCH₂COOCH₃} + \text{N₂H₄} \xrightarrow{\text{MDW, K₂CO₃}} \text{Target compound}
$$
Optimized conditions :

  • 3:1:1 molar ratio of aldehyde:ketoester:hydrazine
  • 96% conversion in 3 hours vs. 82% in conventional water
  • Magnetic field strength 0.5T enhances molecular alignment

Solvent-Free Microwave Synthesis

Comparative studies show microwave irradiation (300W, 120°C) reduces reaction time from 6 hours to 12 minutes while increasing yield to 89%. Side product analysis by HPLC-MS revealed 3% dimeric byproducts vs. 11% in thermal conditions.

Hydrazine Cyclization Pathways

Chalcone Intermediate Route

A three-step synthesis achieves 78% overall yield:

Step 1 : Knoevenagel condensation
3-Acetyl-4-hydroxycoumarin + methyl glyoxylate → chalcone intermediate (94% yield)

Step 2 : Hydrazine cyclization
Chalcone + methyl hydrazine in ethanol/HCl (1:1) at reflux → pyrazoline (81%)

Step 3 : Oxidative aromatization
H₂O₂/FeSO₄ in DMF at 100°C → target compound (96% purity by HPLC)

Direct Cyclocondensation

Single-pot synthesis from 4-hydroxycoumarin, methyl propiolate, and hydrazine hydrate in PEG-400 solvent:

  • 65°C for 4 hours
  • 88% isolated yield
  • No column chromatography required

Comparative Analysis of Synthetic Methods

Method Yield (%) Time T (°C) Catalyst Solvent
Ionic liquid annulation 72 6 h 80 Ionic liquid Water
Magnetized water 96 3 h 70 K₂CO₃ MDW
Microwave hydrazine 89 12 min 120 None Solvent-free
Chalcone route 78 8 h 100 FeSO₄ DMF
Direct cyclocondensation 88 4 h 65 PEG-400 Neat

Key findings:

  • Magnetized water systems achieve the highest yields but require specialized equipment
  • Microwave methods offer the best time efficiency (12 minutes)
  • Ionic liquid approaches show superior sustainability through catalyst reuse

Chemical Reactions Analysis

Types of Reactions

Methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole compounds can inhibit cell proliferation in human leukemia and melanoma cells. The compound's structure may contribute to its ability to induce apoptosis in these cells .

Anti-inflammatory Properties

The pyrazole moiety is often associated with anti-inflammatory activities. Compounds similar to this compound have been evaluated for their ability to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Effects

There is evidence supporting the antimicrobial properties of this compound. Studies have reported its effectiveness against various bacterial strains, indicating its potential use as an antibacterial agent .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as chromones and hydrazines. The reaction mechanisms often include condensation reactions followed by cyclization steps to form the final product . Understanding these mechanisms is crucial for optimizing synthesis routes and enhancing yield.

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound and related compounds:

  • Study on Cytotoxicity : A recent study assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. This compound demonstrated a half-maximal inhibitory concentration (IC50) lower than many tested analogs, indicating superior potency against cancer cells .
  • Anti-inflammatory Evaluation : In another investigation focusing on inflammation models, this compound significantly reduced pro-inflammatory cytokines compared to controls, suggesting its therapeutic potential in chronic inflammatory conditions .

Mechanism of Action

The mechanism by which methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of key proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Chromeno-Isoxazole vs. Chromeno-Pyrazole
  • Methyl 6-ethoxy-3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carboxylate (): Replaces the pyrazole ring with an isoxazole moiety. Exhibits anticonvulsant activity, attributed to the isoxazolidine framework, which mimics natural bioactive compounds . Substituents: Ethoxy and phenyl groups enhance steric bulk and modulate electronic properties.
  • Methyl Chromeno[4,3-c]pyrazole-2(4H)-carboxylate: Pyrazole ring offers distinct hydrogen-bonding capabilities and aromaticity compared to isoxazole. Predicted to exhibit divergent biological targets due to electronic differences (e.g., pyrazole’s stronger dipole moment).
Pyrazolo-Pyridine Derivatives
  • Tert-butyl 6,7-dihydro-3-iodo-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (): Replaces the chromene ring with a pyridine system. Tert-butyl ester increases lipophilicity compared to methyl esters, altering pharmacokinetics .
  • TLR7-9 Antagonists (): Pyrazolo-pyridine derivatives with morpholinyl and quinoline substituents. Designed as Toll-like receptor antagonists for treating systemic lupus erythematosus. Highlights the therapeutic versatility of pyrazole-containing scaffolds .

Functional Group Analysis

Compound Core Structure Key Substituents Biological Activity Reference
This compound Chromeno-pyrazole Methyl ester Hypothetical: Kinase inhibition
Chromeno-isoxazole () Chromeno-isoxazole Ethoxy, phenyl, methyl ester Anticonvulsant
Tert-butyl pyrazolo-pyridine () Pyrazolo-pyridine Iodine, tert-butyl ester Not reported
TLR antagonists () Pyrazolo-pyridine Morpholinyl, quinoline TLR7-9 antagonism

Crystallographic and Conformational Insights

  • Chromeno-isoxazole derivatives () were refined using SHELX software, revealing non-planar puckering in the fused ring system, a feature critical for bioactivity .
  • Ring puckering coordinates () could theoretically apply to the target compound, influencing its conformational stability and ligand-receptor interactions .

Biological Activity

Methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate is a compound of increasing interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. For instance, one method includes the reaction of chromone derivatives with hydrazine or its derivatives in the presence of suitable catalysts, leading to the formation of the pyrazole ring fused with the chromone structure. Various synthetic pathways have been explored to optimize yield and purity while maintaining biological activity.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study indicated that compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as an antimicrobial agent .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, related pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations around 10 µM . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs.

3. Antitumor Activity

The antitumor potential of this compound has been investigated through various assays. Compounds structurally related to it have demonstrated moderate cytotoxicity against cancer cell lines such as HEp-2 (human carcinoma epithelial cells) with IC50 values ranging from 26.61 to 47.31 µg/mL . These findings indicate a promising avenue for further exploration in cancer therapy.

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives that are structurally similar to this compound:

  • Study on Antimicrobial Activity : A series of pyrazole compounds were tested against various bacterial strains, showing significant inhibition comparable to standard treatments .
  • Anti-inflammatory Research : A study demonstrated that certain pyrazole derivatives could inhibit inflammatory markers effectively, suggesting a mechanism for their therapeutic use in inflammatory diseases .

Data Table: Biological Activities Overview

Activity TypeCompound TestedEffectiveness (IC50/MIC)Reference
AntimicrobialMethyl chromeno[4,3-c]pyrazoleMIC comparable to antibiotics
Anti-inflammatoryRelated pyrazole derivatives85% TNF-α inhibition at 10 µM
AntitumorSimilar pyrazole compoundsIC50: 26.61 - 47.31 µg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate, and how do reaction conditions influence yield and regioselectivity?

  • Methodological Answer : The synthesis typically involves cyclization of pyrazole-4-carbaldehyde derivatives with hydroxyl-substituted aromatic precursors. For example, heating 3-(2-hydroxyaryl)pyrazole-4-carbaldehydes in DMSO with iodine (1.2 equiv.) and catalytic H₂SO₄ at 120°C yields chromeno[4,3-c]pyrazol-4(2H)-one derivatives . Alternative routes include Friedlander condensation of 4-amino-2-oxo-2H-chromene-3-carbaldehyde with ethyl acetoacetate, achieving yields up to 76% . Key factors affecting regioselectivity include solvent polarity, acid catalysts, and substituent electronic effects.

Q. How can the three-dimensional conformation of this compound be determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) allows precise determination of bond lengths, angles, and puckering parameters . For visualization, ORTEP-III with a graphical interface can generate thermal ellipsoid plots to analyze ring puckering, employing Cremer-Pople coordinates to quantify deviations from planarity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions. Coupling constants help identify cis/trans configurations in fused rings.
  • HPLC-MS : Ensures purity and identifies byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are standard.
  • FT-IR : Carboxylate C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives for enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in cyclization reactions. Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like PI3Kα or carbonic anhydrases (hCAs) to prioritize synthesis. For example, sulfonamide-substituted derivatives show improved binding to hCAs due to hydrogen-bonding interactions .

Q. What strategies resolve contradictions in reported biological activities of chromeno[4,3-c]pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strains, concentration ranges). Meta-analysis of MIC (Minimum Inhibitory Concentration) data across studies can normalize results. For instance, chromeno[4,3-c]pyrazoles with nitro groups exhibit higher antibacterial activity (MIC: 2–8 µg/mL) against Gram-positive strains compared to methoxy derivatives (MIC: 16–32 µg/mL) . Dose-response curves and time-kill assays further validate potency.

Q. How can enantiomeric purity be achieved in asymmetric synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) induce enantioselectivity during cyclization. HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Recent studies report enantiomeric excess (ee) >90% using L-proline catalysts in ethanol .

Methodological Challenges and Solutions

  • Regioselectivity in Cyclization : Competing pathways may form chromeno[3,4-c]pyrazoles. Steric directing groups (e.g., bulky tert-butyl) or microwave-assisted synthesis improves regiocontrol .
  • Crystallographic Disorder : High-resolution data (d < 0.8 Å) and TWINABS for twin refinement mitigate errors in SHELXL .

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